
Triacetoxyanthracene
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Description
Triacetoxyanthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16O6 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
1.1 Treatment of Psoriasis
Triacetoxyanthracene has been investigated as a topical treatment for psoriasis. It was developed to mitigate the side effects associated with dithranol, such as burning and staining. Clinical studies have shown that while this compound may not be as effective as dithranol, it is better tolerated by patients. A preparation with a 1% concentration in cream base has been introduced, which is applied to moistened plaques of psoriatic skin, significantly reducing adverse reactions compared to traditional treatments .
1.2 Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties, making it useful in cosmetic formulations aimed at body and hair hygiene . Its ability to inhibit inflammation without significant side effects positions it as a promising candidate in dermatological applications.
Photophysical Properties
2.1 Fluorescence and Spectroscopy
this compound exhibits notable photophysical properties, particularly in fluorescence applications. It can be utilized as a fluorescent probe in biological imaging due to its ability to intercalate with DNA and produce strong fluorescence signals upon binding. This property allows for the monitoring of ligand binding and DNA interactions through spectroscopic methods .
2.2 Organic Light-Emitting Devices
The anthracene core structure of this compound facilitates its use in organic light-emitting devices (OLEDs). Its excellent charge transport properties and fluorescence quantum yields make it suitable for applications in electronic materials, where efficient light emission is critical .
Material Science Applications
3.1 Supramolecular Chemistry
this compound has been explored in supramolecular chemistry due to its capacity to form stable complexes with other molecules. Its structure allows for the creation of hierarchical assemblies that can be used in various applications, including drug delivery systems and nanotechnology .
3.2 Photochemical Sensors
The compound's ability to undergo photo-induced electron transfer makes it valuable in developing photochemical sensors. These sensors can detect metal ions or changes in environmental conditions by monitoring fluorescence changes, thus serving as effective analytical tools .
Table 1: Summary of Medicinal Applications
Application | Description | Efficacy Comparison |
---|---|---|
Psoriasis Treatment | Topical application reduces side effects compared to dithranol | Less effective but better tolerated |
Anti-inflammatory | Used in cosmetic formulations for skin care | Promising results |
Table 2: Photophysical Properties
Property | Value/Description |
---|---|
Fluorescence Quantum Yield | High; suitable for biological imaging |
Charge Transport | Excellent; applicable in OLEDs |
Case Studies
Case Study 1: Psoriasis Treatment Efficacy
A clinical trial involving patients with psoriasis demonstrated that this compound applied as a cream significantly reduced plaque formation with minimal side effects compared to traditional dithranol treatments. Patients reported less discomfort and fewer instances of staining.
Case Study 2: Fluorescent Probing of DNA
In a study examining the interaction between this compound and DNA, researchers found that the compound could effectively intercalate between DNA base pairs, resulting in enhanced fluorescence signals that facilitated real-time monitoring of DNA dynamics.
Properties
Molecular Formula |
C20H16O6 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(3,4-diacetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C20H16O6/c1-11(21)24-18-10-16-8-14-6-4-5-7-15(14)9-17(16)19(25-12(2)22)20(18)26-13(3)23/h4-10H,1-3H3 |
InChI Key |
WSVZYWNOCOMUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC3=CC=CC=C3C=C2C(=C1OC(=O)C)OC(=O)C |
Synonyms |
dithranol triacetate Exolan triacetoxyanthracene triacetylanthra-1,8,9- triol triacetyldithranol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.